molecular formula C18H12F3NO3 B13932048 4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid

4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid

Cat. No.: B13932048
M. Wt: 347.3 g/mol
InChI Key: OKFWNFAMSIVNPN-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boronic acids as reagents . The reaction conditions are generally mild, and the process is known for its high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Used in similar synthetic applications but lacks the quinoline structure.

    4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in its overall structure.

    Quinoline derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid is unique due to its combination of the quinoline core with methoxy and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H12F3NO3

Molecular Weight

347.3 g/mol

IUPAC Name

4-methoxy-2-[4-(trifluoromethyl)phenyl]quinoline-7-carboxylic acid

InChI

InChI=1S/C18H12F3NO3/c1-25-16-9-14(10-2-5-12(6-3-10)18(19,20)21)22-15-8-11(17(23)24)4-7-13(15)16/h2-9H,1H3,(H,23,24)

InChI Key

OKFWNFAMSIVNPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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